molecular formula C21H24N6O B5567808 4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine

4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine

Cat. No. B5567808
M. Wt: 376.5 g/mol
InChI Key: BAXQEWPPENVPLU-UHFFFAOYSA-N
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Description

The compound of interest belongs to the broader family of pyrazolo[1,5-a]pyrimidine derivatives, which are known for their diverse biological activities and chemical properties. Such compounds have been studied for their potential in various applications, ranging from medicinal chemistry to materials science.

Synthesis Analysis

Synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves nucleophilic substitution reactions, cyclization, and amide formation processes. For instance, the synthesis of related derivatives includes steps such as reductive amination, hydrolysis, and N-alkylation, indicating a multi-step synthetic route that might be applicable to the target compound as well (Fang-wei, 2013).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrimidine ring fused with a pyrazole moiety. This structural motif is crucial for the compound's interactions and properties. X-ray diffraction and spectroscopic methods, such as NMR and IR, are commonly used to elucidate the structures of such compounds (Lahmidi et al., 2019).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including but not limited to, cyclization, N-alkylation, and reactions with different reagents to form novel heterocyclic systems. These reactions often lead to compounds with significant biological activity, indicating the versatility and reactivity of this chemical class (Abdelriheem et al., 2017).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, can be modified through structural modifications, including the introduction of solubilizing groups or formation of salts. Such modifications are essential for enhancing the compound's applicability, especially in pharmaceutical contexts (Baraldi et al., 2012).

Scientific Research Applications

Antiproliferative Activity

Compounds similar to the specified chemical structure have been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Derivatives showing significant activity highlight the potential of these compounds as anticancer agents, warranting further research into their mechanism of action and therapeutic applications (Mallesha et al., 2012).

Antiviral Activity

Pyrazolo[3,4-d]pyrimidines have shown remarkable specificity and efficacy against human enteroviruses, particularly coxsackieviruses, at nanomolar concentrations without apparent cytotoxicity. These findings suggest their potential as potent antiviral agents, with structure-activity relationships revealing key substituents influencing antienteroviral activity (Chern et al., 2004).

Anti-inflammatory and Analgesic Agents

Novel heterocyclic compounds derived from visnaginone and khellinone have been synthesized, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds, demonstrating high COX-2 selectivity and comparable activity to standard drugs, present a promising avenue for the development of new anti-inflammatory and analgesic therapies (Abu‐Hashem et al., 2020).

Antibacterial Activity

Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives has led to compounds with promising antibacterial properties. Studies demonstrate the potential of these derivatives as inhibitors against various pathogenic bacteria, providing a foundation for the development of new antibacterial agents (Beyzaei et al., 2017).

properties

IUPAC Name

(4-ethylphenyl)-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c1-3-17-4-6-18(7-5-17)21(28)26-12-10-25(11-13-26)19-14-20(23-15-22-19)27-9-8-16(2)24-27/h4-9,14-15H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXQEWPPENVPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-ethylphenyl)(4-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

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